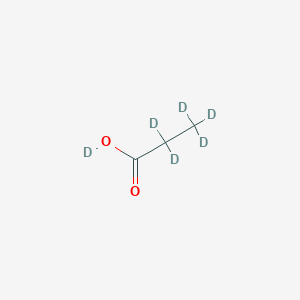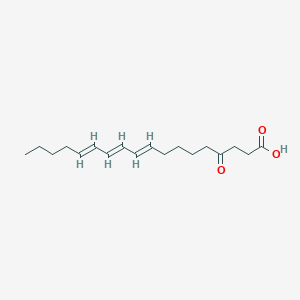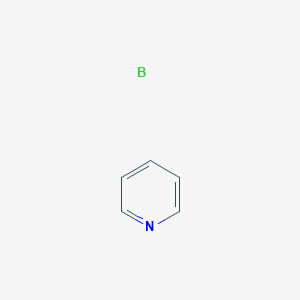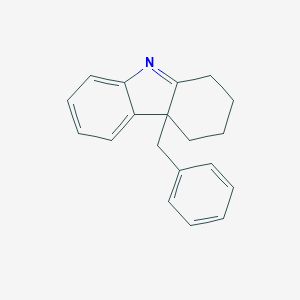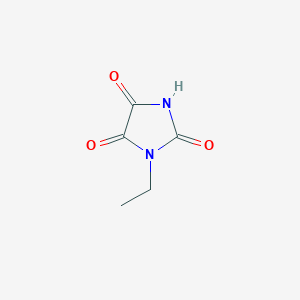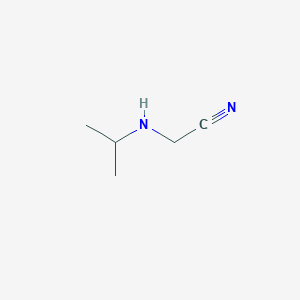
2-Diazoniocyclohepten-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazoniocyclohepten-1-olate, also known as DCH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a diazonium salt that is commonly used as a reagent in organic synthesis and as a precursor for the synthesis of various organic molecules.
Mechanism Of Action
The mechanism of action of 2-Diazoniocyclohepten-1-olate involves the formation of a diazonium ion, which can undergo various reactions with organic molecules. It can act as an electrophile, attacking nucleophilic sites on organic molecules, or it can undergo reduction to form a radical species. The reactivity of 2-Diazoniocyclohepten-1-olate can be modulated by changing the reaction conditions, such as pH and temperature.
Biochemical and Physiological Effects:
2-Diazoniocyclohepten-1-olate has been shown to have antimicrobial properties, particularly against Gram-positive bacteria. It has also been shown to have antitumor activity, inhibiting the growth of various cancer cell lines. However, the mechanism of action for these effects is not yet fully understood, and further research is needed to elucidate the biochemical and physiological effects of 2-Diazoniocyclohepten-1-olate.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Diazoniocyclohepten-1-olate in lab experiments is its stability and ease of synthesis. It can be easily prepared in large quantities and stored for extended periods of time. Additionally, its reactivity can be modulated by changing reaction conditions, making it a versatile reagent for organic synthesis. However, one limitation of using 2-Diazoniocyclohepten-1-olate is its potential toxicity, particularly in high concentrations. Careful handling and disposal of the compound are necessary to ensure safety in the lab.
Future Directions
There are several future directions for the research of 2-Diazoniocyclohepten-1-olate. One area of interest is the development of new synthetic methods for the compound, which could improve yield and reduce waste. Additionally, further research is needed to elucidate the mechanism of action for the antimicrobial and antitumor activity of 2-Diazoniocyclohepten-1-olate. Finally, there is potential for the development of new applications for 2-Diazoniocyclohepten-1-olate, such as in the field of materials science or as a tool for chemical biology research.
Conclusion:
In conclusion, 2-Diazoniocyclohepten-1-olate is a versatile compound with numerous applications in the field of scientific research. Its stability and ease of synthesis make it a valuable reagent for organic synthesis, while its potential antimicrobial and antitumor activity make it an interesting target for further investigation. With continued research, 2-Diazoniocyclohepten-1-olate has the potential to make significant contributions to the fields of chemistry and biology.
Synthesis Methods
The synthesis of 2-Diazoniocyclohepten-1-olate involves the reaction of cycloheptene with nitrous acid. The reaction results in the formation of a diazonium salt, which is then treated with sodium bicarbonate to produce the final product. The yield of the synthesis is typically high, and the compound is stable under normal laboratory conditions.
Scientific Research Applications
2-Diazoniocyclohepten-1-olate has been extensively used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It has also been used in the synthesis of various natural products, such as alkaloids and steroids. Additionally, 2-Diazoniocyclohepten-1-olate has been used as a precursor for the synthesis of photochromic materials, which have potential applications in the field of optics and electronics.
properties
CAS RN |
18202-04-5 |
|---|---|
Product Name |
2-Diazoniocyclohepten-1-olate |
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-diazocycloheptan-1-one |
InChI |
InChI=1S/C7H10N2O/c8-9-6-4-2-1-3-5-7(6)10/h1-5H2 |
InChI Key |
PXSXPHKAUSFFHJ-UHFFFAOYSA-N |
SMILES |
C1CCC(=[N+]=[N-])C(=O)CC1 |
Canonical SMILES |
C1CCC(=[N+]=[N-])C(=O)CC1 |
synonyms |
2-Diazocycloheptanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










